

3-(3-Bromopropyl)pyridine hydrobromide molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(3-Bromopropyl)pyridine
hydrobromide

Cat. No.: B030810

[Get Quote](#)

An In-Depth Technical Guide to **3-(3-Bromopropyl)pyridine Hydrobromide**: Molecular Structure, Properties, and Synthetic Applications

Authored by a Senior Application Scientist

Introduction

3-(3-Bromopropyl)pyridine hydrobromide is a key heterocyclic building block extensively utilized in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive bromopropyl chain and a pyridinium core, makes it a versatile reagent for introducing the 3-pyridylpropyl moiety into a wide array of molecular scaffolds. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, a validated synthetic protocol, and highlights its applications, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical and Structural Characteristics

The fundamental properties of **3-(3-Bromopropyl)pyridine hydrobromide** are summarized in the table below. A thorough understanding of these characteristics is paramount for its effective handling, storage, and application in synthetic chemistry.

Property	Value	Source(s)
CAS Number	41038-63-5	[1] [2] [3]
Molecular Formula	C ₈ H ₁₁ Br ₂ N or C ₈ H ₁₀ BrN · HBr	[1] [2] [4]
Molecular Weight	280.99 g/mol	[1] [5]
Melting Point	103-105 °C	[6]
Appearance	White to off-white crystalline powder	[7]
Storage Temperature	+4°C	[2]
Synonyms	3-(3-Pyridinyl)propyl Bromide Hydrobromide	[1]

Molecular Structure

The molecular structure of **3-(3-Bromopropyl)pyridine hydrobromide** consists of a pyridine ring substituted at the 3-position with a propyl chain, which is in turn terminated by a bromine atom. The hydrobromide salt form results from the protonation of the pyridine nitrogen by hydrobromic acid.

Caption: Molecular structure of **3-(3-Bromopropyl)pyridine hydrobromide**.

Synthesis Protocol

The synthesis of **3-(3-Bromopropyl)pyridine hydrobromide** is reliably achieved through the reaction of 3-(3-pyridyl)-propan-1-ol with hydrobromic acid.[\[6\]](#) This procedure is a classic example of a nucleophilic substitution reaction where the hydroxyl group is converted into a good leaving group (water) upon protonation, followed by displacement by the bromide ion.

Experimental Workflow

Caption: Workflow for the synthesis of **3-(3-Bromopropyl)pyridine hydrobromide**.

Step-by-Step Methodology

- Reaction Setup: A solution of 3-(3-pyridyl)-propan-1-ol (0.24 mole) in 48% hydrobromic acid (176 ml) is prepared in a round-bottom flask equipped with a reflux condenser.
 - Causality: The use of excess concentrated hydrobromic acid serves as both the solvent and the reagent, ensuring complete protonation of the alcohol and providing a high concentration of bromide nucleophiles to drive the reaction forward.
- Reflux: The reaction mixture is heated to reflux and maintained for 24 hours.[6]
 - Causality: The prolonged reflux period at elevated temperature is necessary to overcome the activation energy of the S_N2 reaction and ensure a high conversion rate of the starting material.
- Work-up and Purification: a. The reaction mixture is cooled to room temperature and then concentrated under reduced pressure to remove excess hydrobromic acid and water.[6] b. The resulting residue is taken up in isopropanol (500 ml) and evaporated again. This step is repeated one more time.[6]
 - Causality: The repeated co-evaporation with isopropanol helps to azeotropically remove any remaining water and traces of hydrobromic acid, which could interfere with the subsequent crystallization. c. The crude product is then dissolved in hot isopropanol, treated with activated charcoal, and filtered while hot.[6]
 - Causality: The activated charcoal is used to adsorb colored impurities and other minor byproducts, leading to a purer final product. Hot filtration prevents premature crystallization of the desired product. d. The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[6]
 - Causality: Slow cooling promotes the formation of well-defined crystals and minimizes the inclusion of impurities in the crystal lattice.
- Isolation: The resulting crystals of 3-(3-pyridyl)propyl bromide hydrobromide are collected by filtration, washed with a small amount of cold isopropanol, and dried under vacuum.[6]

Applications in Research and Drug Development

3-(3-Bromopropyl)pyridine hydrobromide is a valuable intermediate in the synthesis of a variety of compounds, particularly in the pharmaceutical and agrochemical industries.^[7] Its utility stems from the ability to act as an electrophile at the bromine-bearing carbon, allowing for the facile introduction of the 3-pyridylpropyl group through reactions with various nucleophiles.

- **Synthesis of Novel Heterocycles:** It is a key reagent in the preparation of novel thiophene and pyrrole derivatives, which are important scaffolds in many biologically active compounds.
[\[1\]](#)
- **Drug Discovery:** The pyridine moiety is a common feature in many drugs, and this building block allows for its incorporation into potential therapeutic agents. It is used in the synthesis of compounds targeting a range of biological systems, including neurological disorders.^[7] The 3-pyridylpropyl side chain can act as a linker or a pharmacophoric element, influencing the binding affinity and pharmacokinetic properties of the final molecule.
- **Development of Agrochemicals:** In the agrochemical sector, it serves as an intermediate in the production of crop protection agents, where the pyridine core can contribute to the biological activity of the final product.^[7]

Safety and Handling

3-(3-Bromopropyl)pyridine hydrobromide is a corrosive substance that requires careful handling to avoid exposure. It is crucial to consult the Safety Data Sheet (SDS) before use.

- **Hazards:** Causes severe skin burns and eye damage. May also cause respiratory irritation.
- **Precautionary Measures:**
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
 - Handle in a well-ventilated area or a chemical fume hood.^[8]
 - Avoid breathing dust.^[8]
 - In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.^[8]

- Store in a tightly closed container in a cool, dry place.[9]

Conclusion

3-(3-Bromopropyl)pyridine hydrobromide is a versatile and important chemical intermediate with a well-defined molecular structure and predictable reactivity. Its synthesis is straightforward, and its applications in the development of new pharmaceuticals and agrochemicals are significant. A thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe utilization in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 3-(3-Bromopropyl)pyridine Hydrobromide | LGC Standards [lgcstandards.com]
- 3. 41038-63-5|3-(3-Bromopropyl)pyridine hydrobromide|BLD Pharm [bldpharm.com]
- 4. 3-(3-Bromopropyl)pyridine Hydrobromide | LGC Standards [lgcstandards.com]
- 5. 1-(3-Bromopropyl)pyridinium bromide | C8H11Br2N | CID 13552210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- To cite this document: BenchChem. [3-(3-Bromopropyl)pyridine hydrobromide molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b030810#3-3-bromopropyl-pyridine-hydrobromide-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com